molecular formula C21H26F3N3 B2902196 N''-phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine CAS No. 338400-51-4

N''-phenyl-N,N-dipropyl-N'-[3-(trifluoromethyl)benzyl]guanidine

Cat. No.: B2902196
CAS No.: 338400-51-4
M. Wt: 377.455
InChI Key: BLAZSCPZJDHYTJ-UHFFFAOYSA-N
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Description

“N’‘-phenyl-N,N-dipropyl-N’-[3-(trifluoromethyl)benzyl]guanidine” is a chemical compound . Its CAS number is 338400-51-4 . The compound belongs to the class of guanidines, which are known for their biological activity.


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring, a trifluoromethyl group, a benzyl group, and a guanidine group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Guanidines are known to participate in a variety of chemical reactions, including acid-base reactions, due to the presence of the basic guanidine group. They can also undergo electrophilic substitution reactions at the phenyl ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties that could be predicted include its melting point, boiling point, and solubility .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with all chemicals, it should be handled with care to avoid exposure and contamination .

Properties

IUPAC Name

3-phenyl-1,1-dipropyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N3/c1-3-13-27(14-4-2)20(26-19-11-6-5-7-12-19)25-16-17-9-8-10-18(15-17)21(22,23)24/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAZSCPZJDHYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=NCC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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